Trovafloxacin (CP-99,219) is a synthetic broad-spectrum antibiotic belonging to the fluoroquinolone class. [, , ] It is a derivative of naphthyridone, specifically 7-(3-azabicyclo[3.1.0]hexyl)-naphthyridone. [] Trovafloxacin exhibits potent antibacterial activity against a wide range of gram-positive, gram-negative, and anaerobic bacteria, including strains resistant to other antibiotics. [, , , , , , , ] This expanded spectrum of activity, coupled with its favorable pharmacokinetic properties like a long half-life enabling once-daily dosing, makes Trovafloxacin a subject of significant interest in scientific research focusing on novel antibacterial therapies. [, , , ]
The synthesis of Trovafloxacin involves a multi-step process. While specific details of the synthesis pathway are not provided in the given papers, they do highlight that Trovafloxacin is synthesized as its prodrug, alatrofloxacin (CP-116,517), which is the L-Ala-L-Ala ester of Trovafloxacin. [, , ] Alatrofloxacin is rapidly converted to Trovafloxacin in the body. [, ]
The primary metabolic pathway of Trovafloxacin involves Phase II conjugation reactions, mainly glucuronidation. [] It forms a major metabolite, Trovafloxacin glucuronide (M1), and a minor metabolite, N-acetyltrovafloxacin glucuronide (M2). [] Another minor metabolite, N-acetyltrovafloxacin (M3), is formed via acetylation and is predominantly found in feces. [] Additionally, a sulfate conjugate of Trovafloxacin (M4) has been identified as a fecal metabolite. [] Studies in dogs have revealed two novel biliary metabolites: a pyrroline analog (M7) and a tentative hydroxycarboxylic acid analog (M6). [] These metabolites highlight the diverse chemical transformations Trovafloxacin undergoes in vivo.
Trovafloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division. [, , , , ] Trovafloxacin displays a high affinity for topoisomerase IV, making it particularly potent against gram-positive bacteria where this enzyme is the primary target. [] This selective targeting of topoisomerase IV distinguishes Trovafloxacin from earlier fluoroquinolones, which primarily target DNA gyrase, and contributes to its enhanced activity against gram-positive organisms. []
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5